molecular formula C5H7N3O2 B1498893 5-(Hydroxymethyl)-1H-pyrazole-3-carboxamide CAS No. 71083-83-5

5-(Hydroxymethyl)-1H-pyrazole-3-carboxamide

Cat. No. B1498893
CAS RN: 71083-83-5
M. Wt: 141.13 g/mol
InChI Key: PAXZTVDTCUVFOG-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-1H-pyrazole-3-carboxamide, also known as HPMC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HPMC is a pyrazole derivative that has been synthesized using different methods.

Scientific Research Applications

Antitubercular Agents

Pyrazole derivatives have been designed, synthesized, and evaluated for their potential as novel antitubercular agents. These compounds demonstrate promising in vitro potency against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains, with some derivatives significantly reducing the bacterial burden in mouse models. This suggests their potential application in antitubercular drug discovery (Jian-Feng Tang et al., 2015).

Regioselective Synthesis

The regioselective synthesis of pyrazole derivatives has been explored, leading to the development of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides. Such synthetic methodologies enable the production of compounds with potential application in various fields, including medicinal chemistry (Miha Drev et al., 2014).

Antiviral Research

Research into the synthesis of 4-homopyrazofurin, a derivative of 5-(Hydroxymethyl)-1H-pyrazole-3-carboxamide, and its acyclic analogue has been conducted. Despite these compounds showing no in vitro antiviral activity against a range of viruses, their synthesis provides valuable insights into the structural requirements for biological activity in pyrazofurin-based agents (D. Sauer et al., 1993).

Cytotoxicity Studies

The synthesis and cytotoxic evaluation of pyrazole and pyrazolopyrimidine derivatives have been conducted, with some compounds demonstrating in vitro cytotoxic activity against cancer cell lines. This research contributes to the understanding of the structure-activity relationship in the development of anticancer agents (Ashraf S. Hassan et al., 2014).

properties

IUPAC Name

5-(hydroxymethyl)-1H-pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c6-5(10)4-1-3(2-9)7-8-4/h1,9H,2H2,(H2,6,10)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXZTVDTCUVFOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C(=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653361
Record name 5-(Hydroxymethyl)-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Hydroxymethyl)-1H-pyrazole-3-carboxamide

CAS RN

71083-83-5
Record name 5-(Hydroxymethyl)-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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